1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol
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Overview
Description
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group and an oxy group linked to a 2-methylpropan-2-ol moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with 3-Chlorophenyl Group: The pyrimidine ring is then subjected to a substitution reaction with a 3-chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.
Introduction of the Oxy Group: The oxy group is introduced through an etherification reaction, where the pyrimidine derivative is reacted with an alcohol, such as 2-methylpropan-2-ol, in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding alcohol and pyrimidine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and acids or bases.
Scientific Research Applications
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It is often employed in assays to study enzyme inhibition, receptor binding, and signal transduction.
Chemical Biology: The compound serves as a tool in chemical biology research to probe the function of specific proteins and pathways. It is used in the design of chemical probes and inhibitors for target validation.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science. It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol can be compared with other pyrimidine derivatives, such as:
1-{[2-(4-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group. The position of the chlorine atom can influence the compound’s biological activity and selectivity.
1-{[2-(3-Bromophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol: This derivative has a bromine atom instead of a chlorine atom. The presence of different halogens can affect the compound’s reactivity and pharmacokinetic properties.
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-ethylpropan-2-ol: This compound has an ethyl group instead of a methyl group. The alkyl chain length can impact the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
1-[2-(3-chlorophenyl)pyrimidin-5-yl]oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,18)9-19-12-7-16-13(17-8-12)10-4-3-5-11(15)6-10/h3-8,18H,9H2,1-2H3 |
InChI Key |
WEDCTJHMMXVOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN=C(N=C1)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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